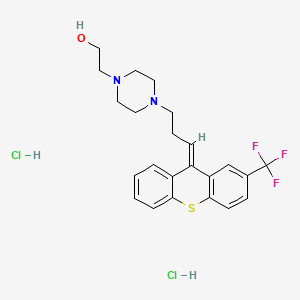
(E)-Flupentixol dihydrochloride
概要
説明
(E)-Flupentixol dihydrochloride is a chemical compound used primarily in the field of medicine. It is a derivative of thioxanthene and is known for its antipsychotic properties. This compound is commonly used in the treatment of schizophrenia and other psychotic disorders due to its ability to modulate neurotransmitter activity in the brain.
科学的研究の応用
(E)-Flupentixol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of thioxanthene derivatives and their chemical properties.
Biology: Researchers study its effects on neurotransmitter systems to understand its mechanism of action and potential side effects.
Medicine: It is extensively used in clinical trials and pharmacological studies to develop new treatments for psychotic disorders.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Flupentixol dihydrochloride involves several steps, starting from the basic thioxanthene structure. The process typically includes the halogenation of thioxanthene, followed by the introduction of a piperazine ring. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-Flupentixol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioxanthene core, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperazine ring or other functional groups.
Substitution: Halogenation and other substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation typically involves reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can introduce different functional groups to the molecule.
作用機序
(E)-Flupentixol dihydrochloride exerts its effects primarily by blocking dopamine receptors in the brain. This action reduces the activity of dopamine, a neurotransmitter associated with psychotic symptoms. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another antipsychotic with a similar mechanism of action but different chemical structure.
Haloperidol: A butyrophenone derivative with potent antipsychotic effects.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness
(E)-Flupentixol dihydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its thioxanthene core and piperazine ring contribute to its distinct pharmacological profile, making it a valuable option in the treatment of psychotic disorders.
特性
CAS番号 |
51529-02-3 |
|---|---|
分子式 |
C23H26ClF3N2OS |
分子量 |
471.0 g/mol |
IUPAC名 |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H25F3N2OS.ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;/h1-2,4-8,16,29H,3,9-15H2;1H/b18-5+; |
InChIキー |
ZQAWQVWCKYGMNE-RZFZGDDESA-N |
異性体SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl |
正規SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl |
外観 |
Solid powder |
| 2413-38-9 | |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(E)-Flupentixol; E-Flupentixol; (E) Flupentixol; beta-Flupenthixol; beta Flupenthixol; trans-Flupentixol; Flupentixole; trans Flupentixol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


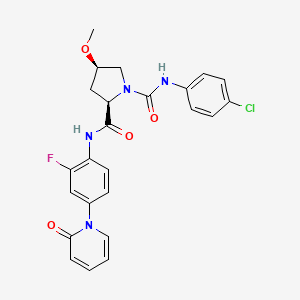
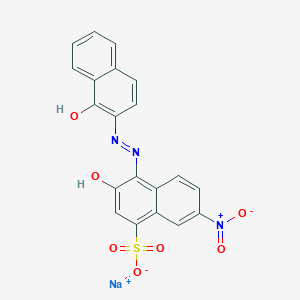

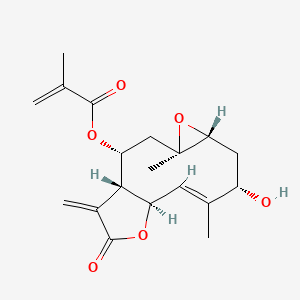
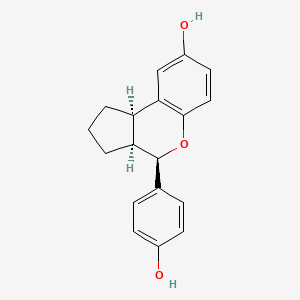
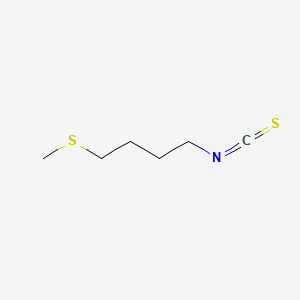

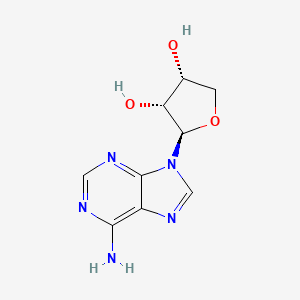
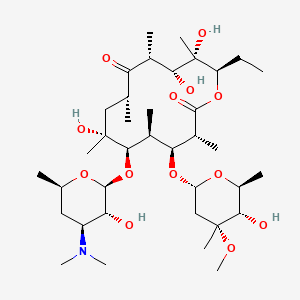
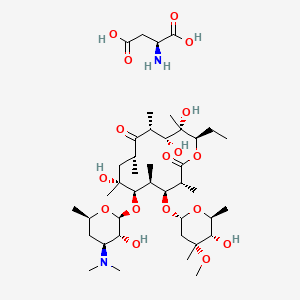
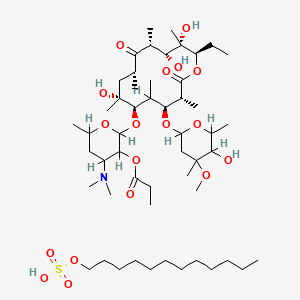
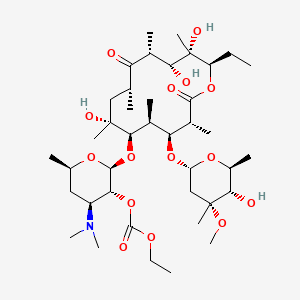
![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)
![3-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid](/img/structure/B1671071.png)
